molecular formula C19H17N3O5S2 B6480470 ethyl (2E)-3,4-dimethyl-2-({[(2-oxo-2H-chromen-3-yl)formamido]methanethioyl}imino)-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 398999-22-9

ethyl (2E)-3,4-dimethyl-2-({[(2-oxo-2H-chromen-3-yl)formamido]methanethioyl}imino)-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No. B6480470
CAS RN: 398999-22-9
M. Wt: 431.5 g/mol
InChI Key: HBAGMDQNXXLATG-XUTLUUPISA-N
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Description

The compound is a complex organic molecule. It contains a chromen-3-yl group, which is a common structure in coumarin derivatives . Coumarins are a type of organic compound found in many plants, and they have a variety of biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with organic halides . For example, new coumarin derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Another method involved reacting 7-hydroxycoumarin with ethyl chloroacetate in the presence of potassium carbonate .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . The structure of the compound would likely be determined using similar methods.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, coumarin-based fluorescence probes were synthesized and characterized . These probes showed an instant turn-off fluorescence response to Cu2+ over other metal ions in an ethanol-water mixture based on intramolecular charge transfer .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the spectral properties of ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate in solution and in monoliths were presented .

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their biological activities. For example, a coumarin derivative was found to inhibit the migration and invasion of non-small cell lung cancer cells .

properties

IUPAC Name

ethyl (2E)-3,4-dimethyl-2-[(2-oxochromene-3-carbonyl)carbamothioylimino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-4-26-17(25)14-10(2)22(3)19(29-14)21-18(28)20-15(23)12-9-11-7-5-6-8-13(11)27-16(12)24/h5-9H,4H2,1-3H3,(H,20,23,28)/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAGMDQNXXLATG-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=S)NC(=O)C2=CC3=CC=CC=C3OC2=O)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N(/C(=N\C(=S)NC(=O)C2=CC3=CC=CC=C3OC2=O)/S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 3,4-dimethyl-2-(((2-oxo-2H-chromene-3-carbonyl)carbamothioyl)imino)-2,3-dihydrothiazole-5-carboxylate

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